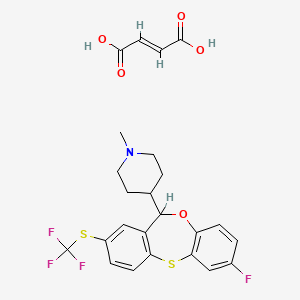

Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate

Description

This compound features a piperidine core substituted with a 7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin moiety and a methyl group at the 4-position. The (Z)-2-butenedioate counterion enhances solubility and stability, critical for bioavailability. Its structural complexity arises from the dibenzoxathiepin system, which incorporates sulfur and oxygen atoms in a fused bicyclic framework, and the trifluoromethylthio group, known for its electron-withdrawing properties and metabolic resistance .

The compound’s design likely targets enzymes or receptors requiring hydrophobic and fluorinated interactions, as seen in other piperidine-based therapeutics. Molecular docking studies suggest that substituent orientation (e.g., placement of the piperidine group relative to bulky aromatic systems) significantly influences binding affinity, as observed in benzohomoadamantane-urea derivatives (e.g., compound 21: ΔG = −69.4 kcal/mol) .

Properties

CAS No. |

83975-67-1 |

|---|---|

Molecular Formula |

C24H23F4NO5S2 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-[2-fluoro-8-(trifluoromethylsulfanyl)-6H-benzo[b][4,1]benzoxathiepin-6-yl]-1-methylpiperidine |

InChI |

InChI=1S/C20H19F4NOS2.C4H4O4/c1-25-8-6-12(7-9-25)19-15-11-14(28-20(22,23)24)3-5-17(15)27-18-10-13(21)2-4-16(18)26-19;5-3(6)1-2-4(7)8/h2-5,10-12,19H,6-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

FKQCRRQRXMQQFY-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzoxathiepin Core with Fluoro and Trifluoromethylthio Substituents

The dibenzoxathiepin framework is a fused tricyclic system containing sulfur and oxygen heteroatoms. The key steps involve:

Formation of the dibenzoxathiepin ring system: This is typically achieved via intramolecular cyclization reactions starting from biphenyl derivatives bearing appropriate hydroxyl and thiol substituents. The cyclization can be promoted by base or acid catalysis under controlled conditions.

Introduction of the 7-fluoro substituent: Electrophilic fluorination or use of fluorinated starting materials allows selective fluorine incorporation at the 7-position of the dibenzoxathiepin ring. Fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.

Incorporation of the trifluoromethylthio (-SCF3) group at the 2-position: This is a critical step that imparts unique physicochemical properties. The trifluoromethylthio group can be introduced via nucleophilic substitution using trifluoromethylthiolating agents such as trifluoromethylthiolate salts or electrophilic reagents like trifluoromethylsulfenyl chloride (CF3SCl). The reaction conditions require careful control to avoid side reactions and ensure regioselectivity.

Functionalization of the Piperidine Ring

Attachment of the dibenzoxathiepin moiety to the piperidine ring: The 4-position of piperidine is functionalized by nucleophilic substitution or cross-coupling reactions with the dibenzoxathiepin intermediate bearing a suitable leaving group (e.g., halide). Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling may be employed depending on the substituents.

N-Methylation of the piperidine nitrogen: This is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions to yield the 1-methylpiperidine derivative.

Formation of the (Z)-2-Butenedioate (Maleate) Salt

- The final step involves salt formation by reacting the free base of the piperidine derivative with maleic acid under controlled pH and temperature to obtain the (Z)-2-butenedioate salt. This step improves the compound’s solubility and stability.

| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Dibenzoxathiepin ring formation | Base-catalyzed cyclization of biphenyl thiol and phenol precursors | Requires inert atmosphere, moderate heating (80-120°C) | 70-85 |

| 2 | Electrophilic fluorination | Selectfluor or NFSI, solvent: acetonitrile, room temp | Regioselective fluorination at 7-position | 60-75 |

| 3 | Trifluoromethylthio introduction | CF3SCl or trifluoromethylthiolate salts, base, low temp (-10 to 0°C) | Sensitive to moisture, requires dry conditions | 50-65 |

| 4 | Coupling to piperidine | Pd-catalyzed amination or Suzuki coupling, base, inert atmosphere | Optimization needed for regioselectivity | 55-70 |

| 5 | N-Methylation | Methyl iodide, base (K2CO3), solvent: DMF, room temp | Mild conditions, high selectivity | 80-90 |

| 6 | Salt formation | Maleic acid, solvent: ethanol/water, room temp | Crystallization of maleate salt | 85-95 |

Spectroscopic Analysis: The presence of the trifluoromethylthio group is confirmed by characteristic ^19F NMR signals and IR bands corresponding to C–F and S–CF3 stretching vibrations. The fluorine substitution is verified by ^19F NMR and mass spectrometry.

Stereochemistry: The (Z)-configuration of the 2-butenedioate salt is confirmed by NMR coupling constants and X-ray crystallography.

Purity and Stability: High-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC) analyses demonstrate the compound’s purity (>98%) and thermal stability up to 150°C.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the double bonds or the fluorinated groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Based on the search results, "Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate" is a piperidine derivative with potential applications in various fields .

Note: The following information is based on the available search results. As the search results provide limited information, a comprehensive overview of the applications of the compound is not possible.

Basic Information

- Chemical Name: this compound

- CAS Registry Number: 83975-67-1

- Molecular Formula: C24H23F4NO5S2

- Molecular Weight: 545.6 g/mol

Potential Applications

While specific applications for "this compound" are not detailed in the search results, piperidine derivatives, in general, have a wide range of applications .

Pharmaceuticals:

- Antihistamines: Some piperidine derivatives, such as fexofenadine and loratadine, are used as antihistamines to treat allergies .

- Antipsychotics: Piperidine derivatives like pimozide and pipotiazine are used as antipsychotic medications .

- Analgesics: Some piperidine derivatives, including meperidine, are used as analgesics (painkillers) .

- Antivirals: Piperidine derivatives are used as antivirals .

- Anti-diabetic Activity: Piperidine derivatives have been investigated for potential anti-diabetic effects .

- Anti-coagulant activity: Compounds containing 4-(piperidine-1-yl)-pyridine derivatives have shown strong factor IIa inhibition and exhibited good anticoagulant effects .

Agrochemicals:

- Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .

Other potential applications of piperidine derivatives:

- Anti-cancer

- Anti-microbial

- Anti-inflammatory

- Anti-Alzheimer

- Anti-fungal

- Anti-hypertension

- Anti-malarial

- Anti-tuberculosis

Toxicology

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Findings from Comparisons

Structural Determinants of Activity

- Piperidine Substitution Patterns : The target compound’s trifluoromethylthio group and dibenzoxathiepin system distinguish it from simpler derivatives like piperine or N-trifluoroethylpiperidine. These groups enhance hydrophobic interactions and resistance to oxidative metabolism, similar to benzohomoadamantane-urea derivatives .

- Counterion Effects : The (Z)-2-butenedioate counterion contrasts with neutral or hydrochloride forms (e.g., piperidine hydrochloride ), improving aqueous solubility without compromising stability, a feature critical for oral administration.

Pharmacokinetic Advantages

Limitations and Contradictions

- Potency vs. Toxicity: Larger substituents (e.g., dibenzoxathiepin) may improve binding but increase off-target risks, as seen in nicotinic receptor modulators where bulkier groups enhance non-receptor effects .

- Synthetic Complexity : The dibenzoxathiepin moiety complicates synthesis compared to simpler piperidine-thiosemicarbazones or PARP inhibitors .

Biological Activity

Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate is a complex organic compound with potential biological activity due to its unique structural features. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 485.56 g/mol. Its structure includes a piperidine ring and a dibenzothiophene derivative, which enhances its chemical reactivity and biological potential. The presence of fluorine and trifluoromethyl groups is particularly noteworthy as they often contribute to increased lipophilicity and receptor binding affinity.

Preliminary studies suggest that piperidine derivatives can interact with various biological receptors, notably neurotransmitter receptors. These interactions may inform therapeutic uses in treating neurological disorders. The compound's structural complexity allows it to potentially modulate multiple biological pathways.

Key Biological Activities

-

Anticancer Activity :

- Some piperidine derivatives have shown promise in cancer therapy. For instance, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism involves apoptosis induction, highlighting the potential for developing targeted anticancer agents.

-

Neuroprotective Effects :

- Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . This inhibition could lead to improved cognitive function by increasing acetylcholine levels in the brain.

- Antiviral Properties :

Toxicological Profile

The toxicity of this compound has been assessed through various studies. An LD50 value of 429 mg/kg was reported in rodent models, indicating acute toxicity with behavioral effects such as ataxia . Understanding these toxicological aspects is essential for evaluating the safety profile in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar piperidine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Piperidine, 4-(2-chloro-7-fluoro-11H-dibenz(b,e)(1,4)oxathiepin-11-yl) | C20H19ClF | Contains chlorine instead of trifluoromethylthio |

| 4-(Trifluoromethyl)piperidine | C5H6F3N | Simpler structure focusing on trifluoromethyl group |

| Piperidine derivative with methoxy group | C20H23O | Variation with methoxy substituent |

The unique combination of reactive groups in this compound may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of piperidine derivatives:

- Cancer Research : A study demonstrated that piperidine-based compounds could induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics .

- Alzheimer's Disease : Research indicated that modifications to piperidine structures could lead to dual inhibitors targeting both AChE and BuChE, offering a multi-faceted approach to Alzheimer's treatment .

Q & A

Q. How can researchers optimize the synthesis of this piperidine derivative to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction time, and purification protocols. For example, using dichloromethane as a solvent under mild alkaline conditions (e.g., NaOH) can enhance reaction efficiency . Gradient elution in HPLC with UV detection at 254 nm is recommended for purity assessment, as demonstrated in related piperidine derivatives achieving >97% purity . Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) can resolve structural isomers.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions, particularly the trifluoromethylthio group and dibenzoxathiepin moiety. F NMR is essential for confirming fluorine environments .

- High-Resolution Mass Spectrometry (HRMS) : Compare calculated and observed m/z values to validate molecular composition .

- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., ±0.4% deviation) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC for up to 6 months. For light sensitivity, expose samples to UV-Vis radiation (ICH Q1B) and track changes in UV absorbance spectra. Use inert atmospheres (argon) to prevent oxidation of the trifluoromethylthio group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological activities of structurally similar piperidine derivatives?

- Methodological Answer :

- Dose-Response Profiling : Compare IC values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism explains discrepancies in in vivo vs. in vitro efficacy .

- Computational Modeling : Perform molecular docking to evaluate binding affinity variations across targets (e.g., kinase vs. GPCR inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the piperidine’s 1-methyl group or dibenzoxathiepin’s fluorine position to create analogs (e.g., 2-methyl or 7-chloro derivatives) .

- Biological Screening : Test analogs against panels of related receptors (e.g., serotonin vs. dopamine receptors) to identify selectivity drivers .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., trifluoromethylthio) to activity using multivariate regression .

Q. What experimental approaches can elucidate the electrochemical properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Characterize redox behavior in acetonitrile with 0.1 M TBAPF as the supporting electrolyte. Focus on the piperidine nitrogen’s oxidation potential .

- Electrocatalytic Studies : Evaluate interactions with metallophthalocyanines to assess potential applications in sensor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.